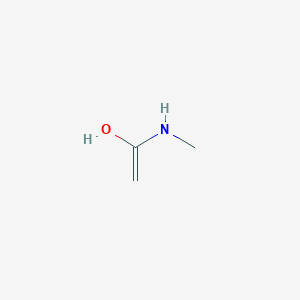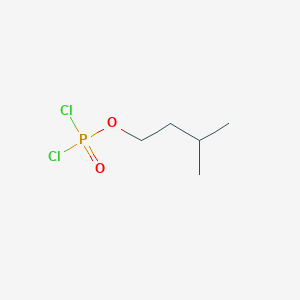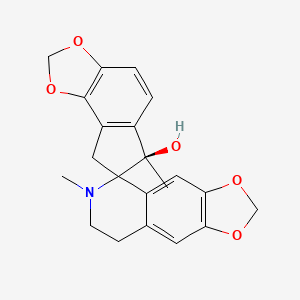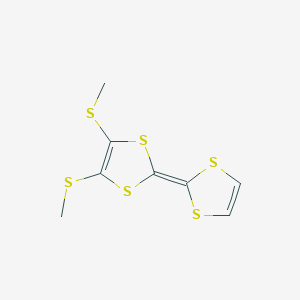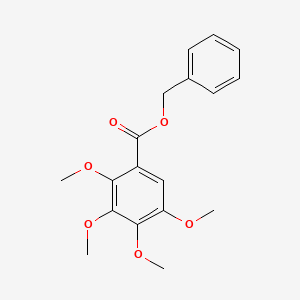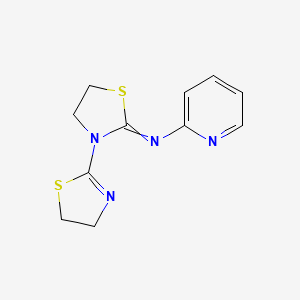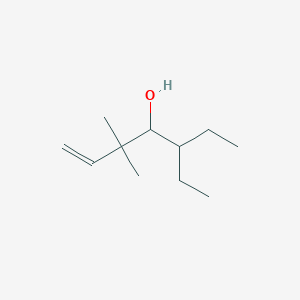
5-Ethyl-3,3-dimethylhept-1-en-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,3-dimethylhept-1-en-4-ol typically involves the use of organometallic reagents. One common method involves the reaction of 2-ethylbutanal with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the organometallic reagent. The resulting intermediate is then subjected to a series of purification steps to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates. The use of continuous flow reactors can also minimize the formation of side products and improve the overall safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-3,3-dimethylhept-1-en-4-ol can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: The major products are aldehydes or ketones, depending on the specific reaction conditions.
Reduction: The major product is the corresponding saturated alcohol.
Substitution: The major products are halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
5-Ethyl-3,3-dimethylhept-1-en-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving allylic alcohols.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Ethyl-3,3-dimethylhept-1-en-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the double bond play crucial roles in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethyl-1-butanol
- 3,3-Dimethyl-1-pentanol
- 3,3-Dimethyl-1-hexanol
Uniqueness
5-Ethyl-3,3-dimethylhept-1-en-4-ol is unique due to the presence of both an ethyl group and a double bond in its structure. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in synthetic and industrial processes .
Propriétés
Numéro CAS |
114067-37-7 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
5-ethyl-3,3-dimethylhept-1-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-6-9(7-2)10(12)11(4,5)8-3/h8-10,12H,3,6-7H2,1-2,4-5H3 |
Clé InChI |
BGBKLACYGBTGEZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(C(C)(C)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14296536.png)

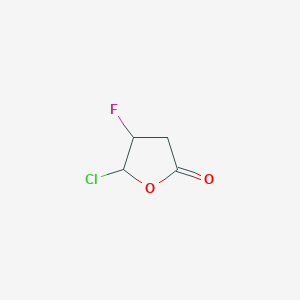
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)
